molecular formula C7H13NO2 B13964988 (1R,2R,7AR)-hexahydro-1H-pyrrolizine-1,2-diol

(1R,2R,7AR)-hexahydro-1H-pyrrolizine-1,2-diol

Cat. No.: B13964988
M. Wt: 143.18 g/mol
InChI Key: XHEOEYOAGDXLAA-FSDSQADBSA-N
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Description

(1R,2R,7AR)-hexahydro-1H-pyrrolizine-1,2-diol is a chemical compound with a unique structure that includes a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,7AR)-hexahydro-1H-pyrrolizine-1,2-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable precursor followed by cyclization to form the pyrrolizine ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,7AR)-hexahydro-1H-pyrrolizine-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(1R,2R,7AR)-hexahydro-1H-pyrrolizine-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R,7AR)-hexahydro-1H-pyrrolizine-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,7AR)-hexahydro-1H-pyrrolizine-1,2-diol is unique due to its specific stereochemistry and the presence of the pyrrolizine ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1R,2R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2-diol

InChI

InChI=1S/C7H13NO2/c9-6-4-8-3-1-2-5(8)7(6)10/h5-7,9-10H,1-4H2/t5-,6-,7-/m1/s1

InChI Key

XHEOEYOAGDXLAA-FSDSQADBSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]([C@@H](CN2C1)O)O

Canonical SMILES

C1CC2C(C(CN2C1)O)O

Origin of Product

United States

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